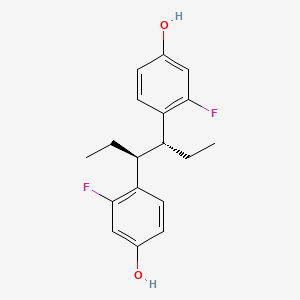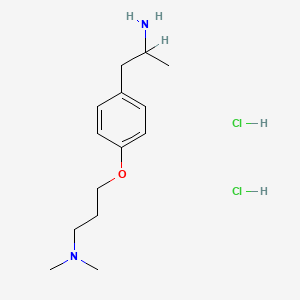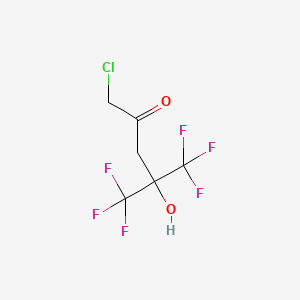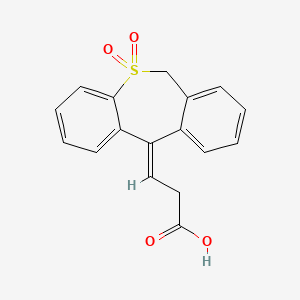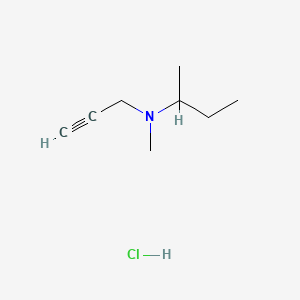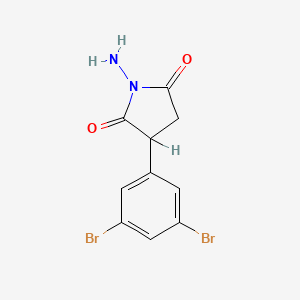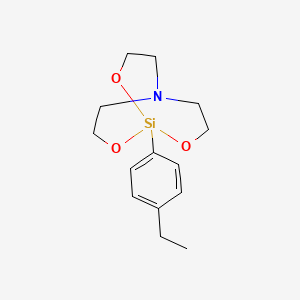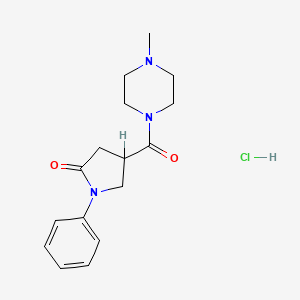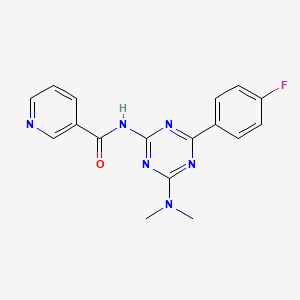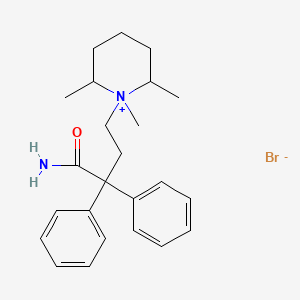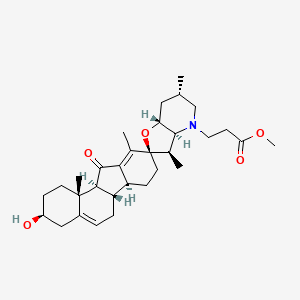
Methyl jervine-N-propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl jervine-N-propionate is a synthetic derivative of jervine, a naturally occurring steroidal alkaloid found in the Veratrum plant species. This compound has a molecular formula of C31H45NO5 and a molecular weight of 511.6927. It is known for its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl jervine-N-propionate typically involves the esterification of jervine with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency and environmental sustainability of the process .
化学反应分析
Types of Reactions
Methyl jervine-N-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alcohols or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学研究应用
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
作用机制
Methyl jervine-N-propionate exerts its effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. By binding to and inhibiting the Smoothened receptor, this compound disrupts the signaling cascade, leading to reduced tumor growth and proliferation in certain cancer models . The compound’s molecular targets include various proteins involved in the Hedgehog pathway, such as Smoothened and Gli transcription factors .
相似化合物的比较
Similar Compounds
Jervine: The parent compound from which methyl jervine-N-propionate is derived. It shares similar biological activities but lacks the ester modification.
Cyclopamine: Another steroidal alkaloid from the Veratrum species, known for its potent inhibition of the Hedgehog signaling pathway.
Veratramine: A related alkaloid with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its ester modification, which can influence its solubility, stability, and biological activity. This modification allows for potential improvements in drug delivery and efficacy compared to its parent compound, jervine .
属性
CAS 编号 |
132943-48-7 |
|---|---|
分子式 |
C31H45NO5 |
分子量 |
511.7 g/mol |
IUPAC 名称 |
methyl 3-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]propanoate |
InChI |
InChI=1S/C31H45NO5/c1-17-14-24-28(32(16-17)13-10-25(34)36-5)19(3)31(37-24)12-9-22-23-7-6-20-15-21(33)8-11-30(20,4)27(23)29(35)26(22)18(31)2/h6,17,19,21-24,27-28,33H,7-16H2,1-5H3/t17-,19+,21-,22-,23-,24+,27+,28-,30-,31-/m0/s1 |
InChI 键 |
MXDPCHQGAQFRMD-YSKIUEDOSA-N |
手性 SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
规范 SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


